

Physical and chemical properties of 4-(Difluoromethyl)benzonitrile

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Compound of Interest

Compound Name: 4-(Difluoromethyl)benzonitrile

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An In-depth Technical Guide to 4-(Difluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(Difluoromethyl)benzonitrile**, a key building block in the synthesis of pharmaceuticals and agrochemicals. The unique electronic properties imparted by the difluoromethyl group make this compound a valuable intermediate for the development of novel molecules with enhanced metabolic stability and binding affinity.

Chemical Identity and Physical Properties

4-(Difluoromethyl)benzonitrile, with the CAS number 55805-10-2, is a benzonitrile derivative featuring a difluoromethyl substituent at the para position.^{[1][2][3]} This structural feature significantly influences the molecule's reactivity and physical characteristics.

Table 1: Identifiers and Key Physical Properties

Property	Value	Source
CAS Number	55805-10-2	[1][3]
Molecular Formula	C ₈ H ₅ F ₂ N	[1][2]
Molecular Weight	153.13 g/mol	[1][2]
Appearance	Off-white powder or faintly yellow oil	[1][4]
Boiling Point	224.3 ± 35.0 °C at 760 mmHg (Predicted)	[4]
63-65 °C at 0.7 mmHg (Experimental)	[1]	
Density	1.2 ± 0.1 g/cm ³ (Predicted)	[4]
Solubility	Soluble in Dichloromethane, Ethyl Acetate	
logP (XLogP3-AA)	2.3 (Computed)	

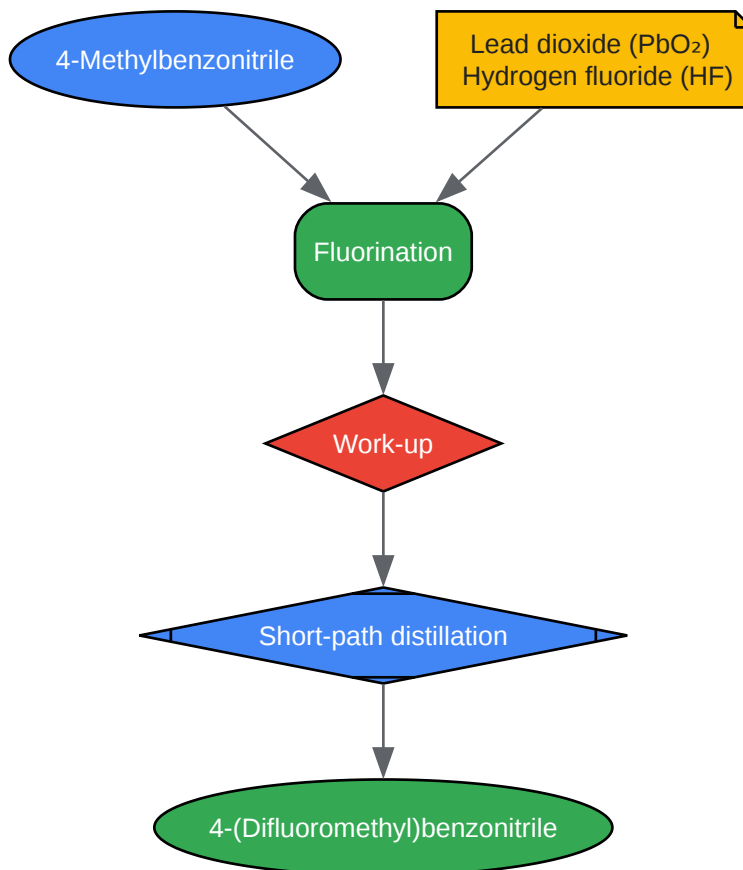
Chemical Reactivity and Synthesis

The presence of both the electron-withdrawing nitrile (-CN) and difluoromethyl (-CHF₂) groups influences the reactivity of the aromatic ring and the nitrile functionality, making it a versatile substrate for various chemical transformations.[4]

Synthesis of 4-(Difluoromethyl)benzonitrile

A common synthetic route to **4-(Difluoromethyl)benzonitrile** involves the direct fluorination of 4-methylbenzonitrile.

Synthesis Workflow of 4-(Difluoromethyl)benzonitrile



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Caption: A schematic overview of the synthesis of **4-(Difluoromethyl)benzonitrile**.

Experimental Protocols

Synthesis of **4-(Difluoromethyl)benzonitrile** from 4-Methylbenzonitrile^[1]

- Materials:
 - 4-Methylbenzonitrile (1.17 g, 0.01 mole)
 - Lead dioxide (7.2 g, 0.03 mole)

- Hydrogen fluoride (30 ml)
- Procedure:
 - The reaction is carried out by treating 4-methylbenzonitrile with lead dioxide in hydrogen fluoride. The detailed procedure is noted to follow a previously described method (Example 12 in the cited patent), which was not available for this review.
 - The reaction yields a faintly yellow oil (0.93 g).
- Purification:
 - The crude product is purified by short-path distillation.
 - This yields 0.70 g (45%) of **4-(difluoromethyl)benzonitrile**.

Spectroscopic Data

The structure of **4-(Difluoromethyl)benzonitrile** can be confirmed by standard spectroscopic methods.

Table 2: Spectroscopic Data

Technique	Data
¹ H NMR	δ 6.75 (t, J = 57 Hz, CHF ₂), 7.75 ppm (d, C ₆ H ₄) [1]
¹⁹ F NMR	-113.64 ppm (d, CHF ₂)[1]
IR (neat)	ν _{max} 2250 cm ⁻¹ (CN)[1]

Experimental Protocols for Spectroscopic Analysis

While specific instrumental parameters for the above data were not detailed in the source, a general protocol for acquiring such data is as follows:

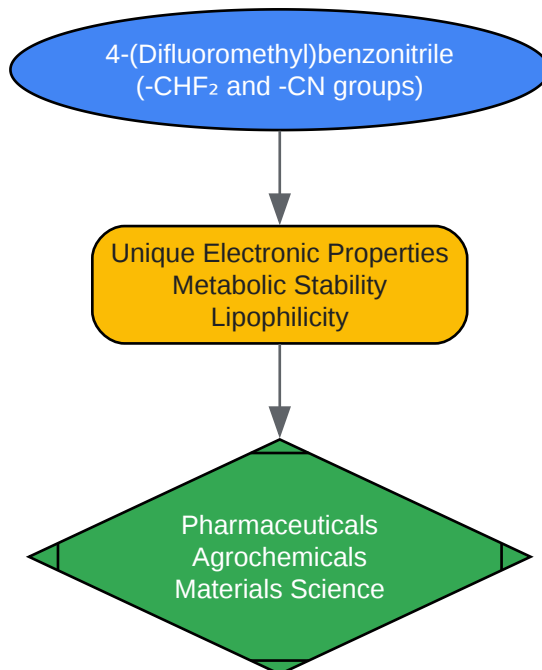
- NMR Spectroscopy:

- Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: Record ^1H and ^{19}F NMR spectra on a high-resolution NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard for ^1H NMR.
- IR Spectroscopy:
 - Sample Preparation: For a neat sample, place a drop of the oily product between two KBr or NaCl plates.
 - Data Acquisition: Obtain the infrared spectrum using an FTIR spectrometer.

Applications in Research and Development

The difluoromethyl group is a bioisostere of a hydroxyl group or a thiol, and its incorporation into a molecule can significantly alter its properties. In drug development, this can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to the target protein. **4-(Difluoromethyl)benzonitrile** serves as a crucial starting material for introducing the difluoromethyl group into more complex molecules in the pharmaceutical and agrochemical industries.^{[4][5]}

Structure-Property-Application Relationships



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Caption: Key relationships between the structure, properties, and applications.

Safety Information

Detailed safety information for **4-(Difluoromethyl)benzonitrile** is not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal guidelines, refer to the Safety Data Sheet (SDS) provided by the supplier.

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